The synthesis of Omeprazole-d3 typically involves the deuteration of omeprazole using deuterated reagents and solvents. One common synthetic route includes:
The molecular formula for Omeprazole-d3 is . The compound features a benzimidazole ring fused with a pyridine ring, with various functional groups that are characteristic of proton pump inhibitors. The presence of deuterium atoms alters the molecular weight slightly compared to non-deuterated omeprazole, which is crucial for analytical applications such as mass spectrometry.
Key structural features include:
Omeprazole-d3 can undergo several chemical reactions:
The major products from these reactions include:
Omeprazole-d3 functions as a proton pump inhibitor by targeting the H+/K+ ATPase enzyme located in gastric parietal cells. The mechanism involves:
Omeprazole-d3 exhibits several physical and chemical properties relevant for its application:
Relevant analytical techniques for assessing these properties include high-performance liquid chromatography (HPLC) and mass spectrometry .
Omeprazole-d3 has several important applications in scientific research:
The application of stable isotope ratio-monitoring liquid chromatography–mass spectrometry (LC–MS) enables precise tracking of drug metabolites in biological matrices. In a pioneering study, co-administration of Omeprazole-d3 and non-deuterated omeprazole (1:1 ratio) to mice allowed identification of 17 metabolites in plasma and brain tissues using high-resolution LC-QTOF-MS with information-dependent analysis (IDA) scanning. The 3-Da mass difference between isotopic pairs served as a diagnostic signature for metabolite detection, distinguishing drug-derived metabolites from endogenous compounds. Metabolite profiles exhibited significant matrix- and route-dependent variations: 5-hydroxyomeprazole sulfone dominated plasma samples after intravenous administration, whereas brain tissue showed unique accumulation of demethylated omeprazole sulfide (M12) after intraperitoneal dosing. This approach confirmed that deuterium labeling enhances detection sensitivity for low-abundance neuroactive metabolites, critical for elucidating central nervous system (CNS) drug effects [1] [2] [5].
Table 1: Key Omeprazole Metabolites Identified via Isotope Ratio-Monitoring
Metabolite ID | Mass Shift (Da) | Proposed Structure | Primary Detection Site |
---|---|---|---|
M1 | +16 | Omeprazole sulfone | Plasma |
M8 | -14 | Desmethyl omeprazole | Plasma/Brain |
M12 | -32 | Omeprazole sulfide | Brain |
M15 | +176 | Glucuronidated hydroxyomeprazole | Plasma |
Data sourced from isotope-ratio monitoring studies in mouse models [1] [5].
Pharmacokinetic (PK) studies leveraging Omeprazole-d3 quantify tissue-specific distribution and clearance kinetics. Following oral administration in mice, deuterated omeprazole exhibited a brain-to-plasma partition coefficient (Kp) of 0.28 ± 0.04, indicating moderate CNS penetration. LC–MS assays revealed dose-dependent exposure in neural tissue, with Cmax values of 1.2 µg/g after 40 mg/kg dosing. The isotope’s stability permitted simultaneous measurement of absorption kinetics: Omeprazole-d3 showed a 0.62-hour absorption lag time in adults versus 0.12 hours in pediatric models, attributed to delayed gastric emptying. Plasma clearance remained comparable between deuterated and non-deuterated forms (0.51–0.62 L/h/kg), confirming deuterium’s minimal impact on non-metabolic PK processes. Extended plasma exposure (AUC0-∞ 4.7 h·µg/mL vs. 3.9 h·µg/mL for non-deuterated) validated deuterium’s role in metabolic stabilization [1] [3] [6].
Table 2: Omeprazole-d3 Pharmacokinetic Parameters Across Matrices
Parameter | Plasma Value | Brain Value | Significance |
---|---|---|---|
Cmax (µg/mL or µg/g) | 3.8 ± 0.9 | 1.2 ± 0.3 | Dose-dependent exposure |
Tmax (h) | 0.5–1.2 | 1.0–2.5 | Delayed brain equilibration |
Kp (brain/plasma) | — | 0.28 ± 0.04 | Moderate CNS penetration |
AUC0-∞ (h·µg/mL) | 4.7 ± 0.8 | 1.3 ± 0.2 | 20% higher than non-deuterated form |
Summarized from murine PK studies using stable isotope tracing [1] [6].
Deuteration alters omeprazole’s metabolic fate without modifying receptor interactions. In murine neuroinflammation models, Omeprazole-d3 reduced pro-inflammatory cytokines (IL-6, TNF-α) by 40–60% in microglial cells, mirroring non-deuterated omeprazole’s efficacy. However, deuterium conferred distinct metabolic advantages:
Deuterium’s steric conservatism ensures that target binding affinities for proton pumps or sphingomyelinase remain unaffected (<10% variation in IC50), confirming its utility as a bioisostere [10].
Table 3: Isotope Effects on Omeprazole Metabolism and Efficacy
Parameter | Omeprazole-d3 | Non-Deuterated Omeprazole | Biological Impact |
---|---|---|---|
CYP2C19-mediated half-life | 1.8 h | 1.2 h | Prolonged systemic exposure |
Brain metabolite M12 levels | 15.7 ng/g | 6.8 ng/g | Enhanced neuroprotective effects |
IL-6 reduction in microglia | 58% | 62% | Equivalent anti-inflammatory efficacy |
DKIE (Cmax) | 4.0 | 1.0 | Reduced first-pass metabolism |
Comparative data from in vivo models and enzyme kinetics [1] [5] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2